molecular formula C14H16O6 B11943689 1,4-Dimethyl-2,3,5-triacetoxybenzene CAS No. 40853-36-9

1,4-Dimethyl-2,3,5-triacetoxybenzene

Cat. No.: B11943689
CAS No.: 40853-36-9
M. Wt: 280.27 g/mol
InChI Key: SUMRGNMUYSMSIM-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2,3,5-triacetoxybenzene is a substituted benzene derivative featuring methyl groups at the 1- and 4-positions and acetoxy (-OAc) groups at the 2-, 3-, and 5-positions. This compound is characterized by its high degree of functionalization, which imparts unique physicochemical properties.

Properties

CAS No.

40853-36-9

Molecular Formula

C14H16O6

Molecular Weight

280.27 g/mol

IUPAC Name

(3,4-diacetyloxy-2,5-dimethylphenyl) acetate

InChI

InChI=1S/C14H16O6/c1-7-6-12(18-9(3)15)8(2)14(20-11(5)17)13(7)19-10(4)16/h6H,1-5H3

InChI Key

SUMRGNMUYSMSIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1OC(=O)C)OC(=O)C)C)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-Dimethyl-2,3,5-triacetoxybenzene typically involves the acetylation of 1,4-dimethyl-2,3,5-trihydroxybenzene. The reaction is carried out using acetic anhydride in the presence of an acidic catalyst, such as sulfuric acid . The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete acetylation. The product is then purified through recrystallization.

Chemical Reactions Analysis

1,4-Dimethyl-2,3,5-triacetoxybenzene undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-2,3,5-triacetoxybenzene involves its interaction with various molecular targets and pathways. The acetoxy groups can undergo hydrolysis to form hydroxyl groups, which can then participate in redox reactions. These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Phenolic vs. Acetoxy Derivatives
  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid): This compound contains hydroxyl groups at the 3- and 4-positions and a propenoic acid side chain. Unlike 1,4-dimethyl-2,3,5-triacetoxybenzene, caffeic acid’s hydroxyl groups confer strong antioxidant activity but lower hydrolytic stability. Acetoxy groups in the target compound may reduce direct radical scavenging capacity but improve membrane permeability due to increased lipophilicity .
  • 2,3,5-Trimethylphenoxy Derivatives: Evidence from Acta Poloniae Pharmaceutica (2015) highlights that 2,3,5-trimethylphenoxyethylaminopropanol derivatives exhibit higher biological activity (e.g., adrenergic effects) than their 2,5-dimethyl counterparts. Methyl groups at the 2,3,5-positions likely enhance steric and electronic interactions with target receptors. In contrast, the acetoxy groups in this compound may hinder binding due to bulkiness and electron-withdrawing effects .
Positional Isomerism
  • 1,4-Dimethoxyphenanthrene : Found in ancient resin residues, this compound shares a 1,4-dimethyl substitution pattern but on a phenanthrene backbone. Its stability in archaeological contexts suggests that methyl and methoxy groups confer resistance to degradation, whereas acetoxy groups in the target compound may hydrolyze under similar conditions .
Esterified Derivatives
  • In contrast, this compound’s acetoxy groups may release acetic acid upon hydrolysis, necessitating careful handling to avoid irritation .

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Substituents (Positions) Key Properties
This compound Benzene 1,4-Me; 2,3,5-OAc High lipophilicity, potential hydrolysis
Caffeic Acid Benzene 3,4-OH; propenoic acid chain Antioxidant, hydrophilic
2,3,5-Trimethylphenoxyethylaminopropanol Benzene 2,3,5-Me; ethylamino-propanol High adrenergic activity
Dimethyl 1,4-naphthalenedicarboxylate Naphthalene 1,4-COOCH₃ Non-hazardous, stable
Table 2: Bioactivity Trends in Substituted Phenolic Derivatives
Substituent Pattern Biological Activity (Relative) Reference
2,5-Dimethylphenoxy Moderate
2,3,5-Trimethylphenoxy High
2,3,5-Triacetoxybenzene Hypothesized lower activity

Research Findings and Implications

  • Degradation Pathways : The dominance of methyl dehydroabietate and retene in ancient residues suggests that methylated aromatics persist over acetoxylated analogs, which may degrade via hydrolysis or oxidation .
  • Activity vs. Stability Trade-off: While 2,3,5-trimethylphenoxy derivatives show superior bioactivity, acetoxy-substituted compounds like this compound may prioritize stability in non-aqueous environments .

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